

CSRM617 solubility and preparation for in vivo studies

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Compound of Interest

Compound Name: CSRM617

Cat. No.: B6057165

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Application Notes and Protocols for CSRM617

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] By binding directly to the OC2-HOX domain, **CSRM617** effectively suppresses AR-dependent and independent survival mechanisms, induces apoptosis, and inhibits metastasis in preclinical models of prostate cancer.[1][2] These application notes provide detailed information on the solubility of **CSRM617**, protocols for its preparation for in vivo studies, and an overview of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CSRM617** based on available literature.

Table 1: Physicochemical and Pharmacological Properties

Parameter	Value	Reference
Target	ONECUT2 (OC2)	
Binding Affinity (Kd)	7.43 μ M	
Formulation	CSRM617 (free base), CSRM617 hydrochloride	
Molecular Weight	Varies by form	N/A

Table 2: In Vitro Efficacy

Cell Lines	Concentration Range	Duration	Effect	Reference
PC-3, 22Rv1, LNCaP, C4-2	0.01-100 μ M	48 hours	Inhibition of cell growth	
22Rv1	10-20 μ M	48 hours	Induction of apoptosis	
22Rv1	20 μ M	72 hours	Increased cleaved Caspase-3 and PARP	

Table 3: In Vivo Efficacy and Dosing

Animal Model	Cell Line	Administration Route	Dosage	Vehicle	Key Findings	Reference
Nude Mice	22Rv1 (subcutaneous xenograft)	Intraperitoneal (i.p.)	50 mg/kg/day	2.5% DMSO in PBS	Significant reduction in tumor volume and weight	
SCID Mice	22Rv1 (intracardiac injection)	Intraperitoneal (i.p.)	50 mg/kg/day	Not specified	Significant reduction in metastasis	
SCID Mice	22Rv1 (xenograft)	Oral (p.o.)	50 mg/kg/day for 20 days	Not specified	Inhibition of tumor growth	

Experimental Protocols

Preparation of CSRM617 for In Vivo Administration

The hydrochloride salt of **CSRM617** is recommended for its enhanced water solubility and stability. Below are several vehicle formulations that can be used to prepare **CSRM617** for in vivo studies. A solubility of at least 2.5 mg/mL is achievable with these formulations.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

- Weigh the desired amount of **CSRM617** hydrochloride.
- Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the vehicle to the **CSRM617** hydrochloride powder.
- Vortex and/or sonicate the mixture until the compound is fully dissolved, resulting in a clear solution.

Protocol 2: DMSO/SBE- β -CD/Saline Formulation

- Weigh the desired amount of **CSRM617** hydrochloride.
- Prepare a 20% solution of SBE- β -CD (sulfobutylether- β -cyclodextrin) in saline.
- Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE- β -CD in saline solution.
- Add the vehicle to the **CSRM617** hydrochloride powder.
- Mix thoroughly until a clear solution is obtained.

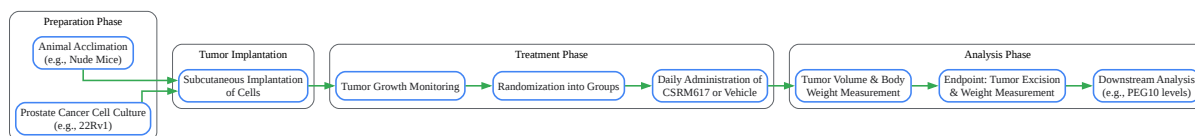
Protocol 3: DMSO/Corn Oil Formulation

- Weigh the desired amount of **CSRM617** hydrochloride.
- Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.
- Add the vehicle to the **CSRM617** hydrochloride powder.
- Vortex and/or sonicate until the compound is fully dissolved.

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. For studies with a continuous dosing period exceeding two weeks, careful consideration of the vehicle choice is advised.

In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.



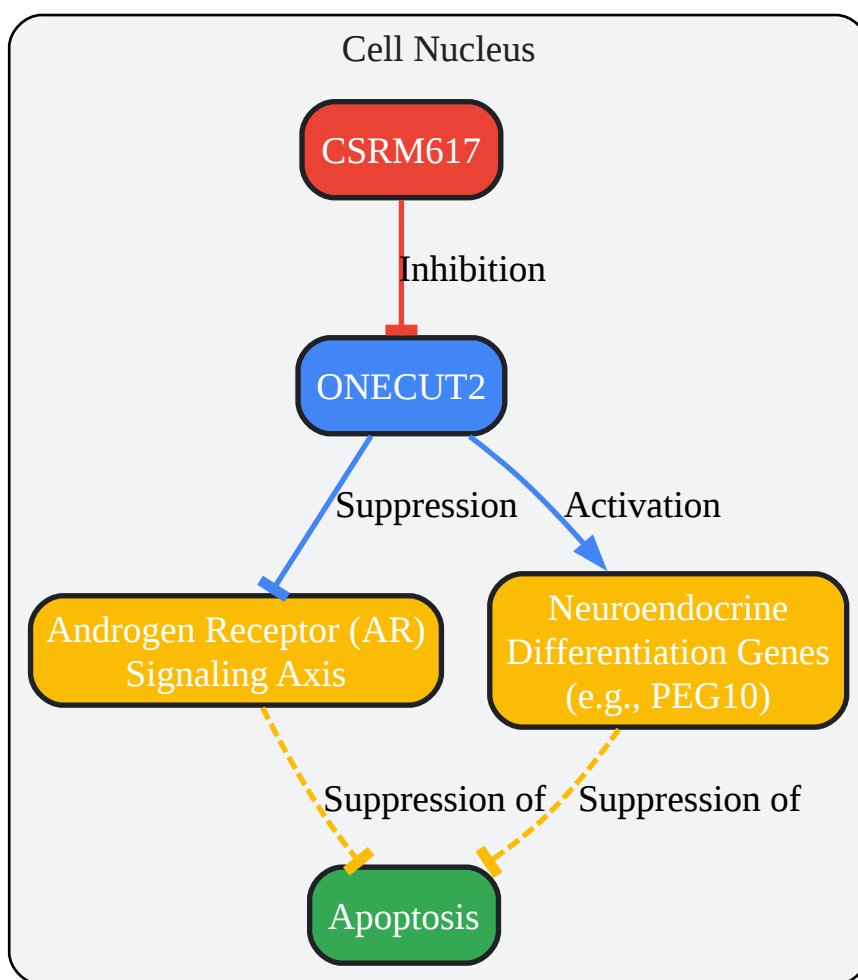
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In vivo xenograft study workflow.

Mechanism of Action and Signaling Pathway

CSRM617 targets ONECUT2, a transcription factor that plays a critical role in the progression of lethal prostate cancer. ONECUT2 acts as a master regulator that suppresses the androgen receptor (AR) signaling axis and promotes a neuroendocrine phenotype. By inhibiting ONECUT2, **CSRM617** can restore AR signaling suppression and inhibit the growth and metastasis of prostate cancer cells. A key downstream target of ONECUT2 is PEG10, a gene associated with neuroendocrine prostate cancer, and **CSRM617** has been shown to down-regulate its expression in vivo.

The diagram below illustrates the proposed signaling pathway affected by **CSRM617**.



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CSRM617 signaling pathway.

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